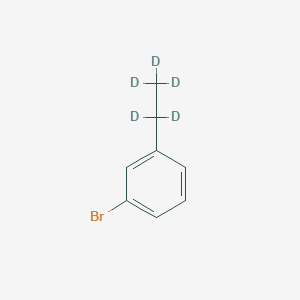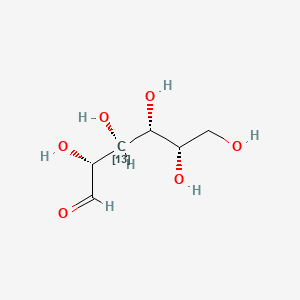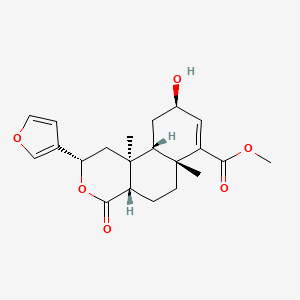
Fazamorexant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fazamorexant is a potent orexin receptor antagonist, specifically targeting orexin-1 (OX1R) and orexin-2 (OX2R) receptors. It is primarily developed for the treatment of insomnia by modulating the natural wakefulness-promoting system rather than inducing a generalized sedative effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fazamorexant involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the use of Rhodium-catalyzed allylic arylation to form the core structure, followed by various functional group modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and solvent conditions to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Fazamorexant undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Fazamorexant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study orexin receptor antagonism and its effects on chemical pathways.
Biology: Investigated for its role in modulating sleep-wake cycles and its potential therapeutic effects on sleep disorders.
Medicine: Explored for its potential to treat insomnia and other sleep-related disorders by targeting orexin receptors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting orexin receptors
Mechanism of Action
Fazamorexant exerts its effects by specifically antagonizing orexin-1 (OX1R) and orexin-2 (OX2R) receptorsBy selectively inhibiting the activity of orexin, this compound effectively reduces wakefulness and facilitates the onset and maintenance of sleep .
Comparison with Similar Compounds
Daridorexant: Another orexin receptor antagonist used for the treatment of insomnia.
Suvorexant: A dual orexin receptor antagonist that also targets OX1R and OX2R receptors.
Comparison: Fazamorexant is unique in its specific targeting of orexin receptors, which allows it to modulate the natural wakefulness-promoting system without inducing a generalized sedative effect. This targeted approach minimizes the risk of side effects commonly associated with other sleep medications, such as cognitive impairment, dependency, and residual sedation .
Properties
CAS No. |
1808918-69-5 |
|---|---|
Molecular Formula |
C25H25FN4O2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(1S,2R,5S)-2-[(5-fluoropyridin-2-yl)oxymethyl]-8-azabicyclo[3.2.1]octan-8-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone |
InChI |
InChI=1S/C25H25FN4O2/c1-16-3-8-20(24-27-11-2-12-28-24)21(13-16)25(31)30-19-6-4-17(22(30)9-7-19)15-32-23-10-5-18(26)14-29-23/h2-3,5,8,10-14,17,19,22H,4,6-7,9,15H2,1H3/t17-,19-,22-/m0/s1 |
InChI Key |
PMJPLAGTPPVSRL-JLMWRMLUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3[C@H]4CC[C@H]([C@@H]3CC4)COC5=NC=C(C=C5)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3C4CCC(C3CC4)COC5=NC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)



![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)

![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)



